4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, also known as JNJ-1029, is a chemical compound that has been studied in scientific research for its potential anticonvulsant and neuroprotective properties.
Studies have investigated the potential of JNJ-1029 to suppress seizures. Research suggests that the compound may act by modulating voltage-gated sodium channels in the brain, which are involved in the transmission of nerve impulses.
JNJ-1029 has also been studied for its potential to protect nerve cells from damage. This line of research suggests that the compound may have neuroprotective properties in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
4-Isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes an isopropoxy group, a morpholine ring, a thiophene ring, and a benzamide moiety. This compound is notable for its potential biological activity and applications in medicinal chemistry.
The molecular formula of this compound is , and its structure can be represented as follows:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications.
Research indicates that 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exhibits promising biological activities. It has been investigated for:
The synthesis of 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves several steps:
This multi-step synthesis allows for the careful construction of the desired compound while maintaining high yields and purity.
4-Isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several applications across various fields:
Interaction studies of 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide focus on its binding affinity to various biological targets:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide. Below are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide | Morpholine, thiophene at 2-position | Different electronic properties due to thiophene positioning |
| N-(2-morpholino-2-(thiophen-4-yl)ethyl)benzamide | Morpholine, thiophene at 4-position | Variability in reactivity and binding affinity |
| N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide | Piperidine instead of morpholine | Altered steric effects impacting biological activity |
The uniqueness of 4-isopropoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide lies in the specific positioning of the thiophene ring at the 3-position relative to the benzamide group. This arrangement influences both electronic properties and reactivity, making it a versatile candidate for various applications compared to similar compounds.